HO-PEG12-CH2COOtBu
Description
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O15/c1-30(2,3)45-29(32)28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-31/h31H,4-28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZRKAMHMMKQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the deprotonation of HO-PEG12-OH using sodium hydride (NaH) in tetrahydrofuran (THF), generating a reactive alkoxide intermediate. Subsequent addition of tert-butyl bromoacetate or chloroacetate facilitates nucleophilic displacement, forming the ether linkage (Fig. 1A). Key parameters include:
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Stoichiometry : A 1:1 molar ratio of PEG to halogenated acetate minimizes di-substitution.
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Temperature : Reactions proceed at 60°C for 15–24 hours to ensure complete conversion.
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Purification : Silica gel chromatography (gradient elution: 0–5% methanol in dichloromethane) isolates the mono-functionalized product with ≥95% purity.
Table 1: Williamson Synthesis Conditions and Yields
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaH, t-butyl bromoacetate | THF | 60°C | 24 | 46–51 | ≥95 |
| NaH, t-butyl chloroacetate | THF | 60°C | 18 | 38–42 | ≥90 |
Yields vary depending on the halogen leaving group, with bromoacetate offering superior reactivity over chloroacetate.
Mesylation and Nucleophilic Substitution
Mesylation provides an alternative pathway for selective functionalization, particularly useful for sterically hindered PEG derivatives.
Stepwise Activation and Substitution
Table 2: Mesylation Protocol Efficiency
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Mesylation | MsCl, Et3N, DCM | 0°C → RT, 3.5 h | 85–90 |
| Substitution | NaOOC-CH2-COOtBu | DMF, 65°C, 15 h | 70–75 |
This method achieves higher regioselectivity than Williamson synthesis, as mesylation preferentially targets terminal hydroxyl groups.
Protection-Deprotection Strategies
Multi-step protection schemes enable precise control over functional group reactivity, particularly for complex PEG architectures.
Temporary Hydroxyl Protection
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Trityl Protection : The hydroxyl group of HO-PEG12-OH is protected with trityl chloride, leaving the secondary hydroxyl group exposed for functionalization.
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Esterification : The free hydroxyl reacts with tert-butyl bromoacetate under basic conditions.
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Deprotection : Trityl removal via acidic hydrolysis (e.g., 0.5% trifluoroacetic acid in DCM) regenerates the terminal hydroxyl group.
Table 3: Protection-Deprotection Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Tritylation | Trityl chloride, pyridine | 92 |
| Esterification | t-butyl bromoacetate, NaH | 78 |
| Deprotection | TFA/DCM | 95 |
This approach minimizes side reactions but increases synthetic complexity due to additional steps.
Catalytic Coupling Approaches
Transition metal catalysts enhance reaction efficiency, particularly for large-scale syntheses.
Silver Oxide-Mediated Coupling
Silver(I) oxide (Ag2O) catalyzes the direct coupling of HO-PEG12-OH with tert-butyl iodoacetate in DCM, bypassing intermediate activation steps. The mild conditions (room temperature, 24 hours) and high atom economy make this method industrially viable.
Table 4: Catalytic Method Performance
| Catalyst | Substrate | Yield (%) | Purity (%) |
|---|---|---|---|
| Ag2O | t-butyl iodoacetate | 88 | ≥97 |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Williamson Synthesis | 46–51 | ≥95 | Moderate | Low |
| Mesylation | 70–75 | ≥90 | High | Medium |
| Protection-Deprotection | 78 | ≥95 | Low | High |
| Catalytic Coupling | 88 | ≥97 | High | Medium |
Catalytic coupling emerges as the most efficient for industrial applications, while Williamson synthesis remains popular for lab-scale preparations.
Characterization and Quality Control
Critical analytical techniques ensure product integrity:
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NMR Spectroscopy :
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High-Resolution Mass Spectrometry (HRMS) :
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HPLC : Reverse-phase chromatography (C18 column) confirms ≥95% purity.
Industrial-Scale Production Considerations
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Cost-Efficiency : Bulk purchasing of HO-PEG12-OH (≥$55/g) and t-butyl bromoacetate reduces material costs.
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Process Optimization :
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Continuous flow reactors enhance mesylation and substitution kinetics.
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Membrane filtration replaces column chromatography for eco-friendly purification.
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Regulatory Compliance : Adherence to ICH Q7 guidelines ensures GMP-grade production for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Drug Delivery Systems
HO-PEG12-CH2COOtBu is primarily utilized in drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetics of therapeutic agents. Its applications include:
- Long-Circulating Nanocarriers : PEGylation (the process of attaching PEG chains to molecules) significantly prolongs the circulation time of drugs in the bloodstream, enhancing their therapeutic efficacy while reducing side effects .
| Application Type | Description |
|---|---|
| Long-Circulating Carriers | Enhances drug stability and bioavailability |
| Targeted Delivery | Facilitates specific targeting of diseased tissues |
| Controlled Release | Allows for sustained release profiles |
PROTAC Synthesis
In the context of PROTACs, this compound serves as a crucial linker that connects two ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This mechanism enables the targeted degradation of proteins implicated in various diseases, including cancer .
- Mechanism : PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to therapeutic intervention.
Research on Drug Delivery Systems
A study highlighted the use of PEG-based carriers for delivering super-paramagnetic iron oxide nanoparticles (SPIONs). The incorporation of this compound into these systems improved MRI signal enhancement, demonstrating its potential in diagnostic imaging applications .
PROTAC Development
Recent advancements in PROTAC technology have showcased the effectiveness of this compound in developing compounds that target specific oncogenes for degradation. This approach has shown promise in preclinical models for treating various cancers by effectively reducing protein levels associated with tumor growth .
Mechanism of Action
The mechanism of action of HO-PEG12-CH2COOtBu is primarily based on its ability to modify other molecules through PEGylation. The PEG chain increases the solubility and stability of the modified molecules, while the hydroxyl and carboxyl groups allow for further chemical modifications. This makes it a versatile tool in the synthesis of complex molecules and drug delivery systems .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C31H62O15 (CAS: 892154-71-1) .
- Molecular Weight : 674.815 g/mol.
- Density : 1.1±0.1 g/cm³; Boiling Point : 669.5±50.0 °C.
- LogP : -3.24 (high hydrophilicity) .
Key Parameters for Comparison :
Detailed Analysis :
PEG Chain Length :
- This compound (12 units) offers superior stealth properties and prolonged circulation compared to shorter PEGs (e.g., HS-PEG4-CH2CH2COOH ). However, longer chains may increase viscosity, complicating formulation .
- HO-PEG8-CH2COOEt (8 units) balances solubility and steric effects but has lower plasma retention than PEG12 .
Functional Group Reactivity :
- HS-PEG4-CH2CH2COOH contains a thiol (-SH) for site-specific conjugation (e.g., disulfide bonds with gold surfaces), whereas the hydroxyl in this compound allows broader substrate compatibility (e.g., silica, polymers) .
- Boc-Gly-amido-PEG3-amine ’s Boc-protected amine enables controlled peptide coupling but requires acidic deprotection, unlike the tert-butyl ester in this compound, which releases -COOH under mild acid .
Stability and Cleavage :
- The tert-butyl ester in this compound is more stable toward hydrolysis than methyl or ethyl esters (e.g., HO-PEG8-CH2COOEt ) but cleaves readily under acidic conditions (pH < 4) .
- HS-PEG4-CH2CH2COOH ’s thiol group oxidizes in air, requiring inert handling, whereas this compound is air-stable .
LogP and Solubility :
- This compound’s LogP (-3.24) reflects higher hydrophilicity than shorter PEGs (e.g., HS-PEG4 , LogP ~-2.5), making it ideal for aqueous formulations .
Conjugation Efficiency :
Biological Activity
HO-PEG12-CH2COOtBu is a polyethylene glycol (PEG) derivative that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique properties and applications. This compound serves as a versatile linker in various drug development processes, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins.
Chemical Structure and Properties
Chemical Formula : C30H60O15
Molecular Weight : 660.80 g/mol
CAS Number : Not specified
Appearance : Colorless to pale yellow oily liquid
Solubility : Soluble in DMSO and other polar solvents
Purity : ≥95%
The structure of this compound includes a hydroxy group, a PEG chain with 12 ethylene glycol units, and a t-butyl ester group. This configuration enhances its solubility and biocompatibility, making it an ideal candidate for biological applications.
This compound functions primarily as a linker in the design of PROTACs. The mechanism involves:
- Binding to E3 Ubiquitin Ligase : One end of the this compound molecule binds to an E3 ligase, which is crucial for the ubiquitination process.
- Target Protein Interaction : The other end interacts with the target protein that needs to be degraded.
- Ubiquitination and Degradation : This dual binding leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
This mechanism allows for precise control over protein levels within cells, which is significant for therapeutic interventions in diseases characterized by protein misfolding or overexpression.
Drug Development
This compound is extensively used in drug development, particularly in creating targeted therapies for cancer and neurodegenerative diseases. Its ability to facilitate targeted protein degradation opens new avenues in therapeutic strategies.
Case Studies
- Cancer Research : In a study involving prostate cancer cells, this compound was utilized in a PROTAC that targeted androgen receptors. The results demonstrated significant reduction in androgen receptor levels, leading to decreased cell proliferation and increased apoptosis .
- Neurodegenerative Disorders : Research has shown that PROTACs utilizing this compound can effectively degrade tau proteins implicated in Alzheimer's disease. This approach has shown promise in reducing tau accumulation in cellular models .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Application Area | Unique Features |
|---|---|---|---|
| HO-PEG5-CH2COOtBu | Shorter PEG linker | Targeted degradation | Less flexibility |
| HO-PEG20-CH2COOtBu | Longer PEG linker | Targeted degradation | Greater spatial configuration |
| HO-PEG12-OH | Hydroxyl version | General bioconjugation | Lacks ester functionality |
This compound stands out due to its optimal length providing a balance between flexibility and stability, essential for effective drug design.
Q & A
Q. What are the recommended protocols for synthesizing and characterizing HO-PEG12-CH2COOtBu?
- Methodological Answer : Synthesis typically involves stepwise PEGylation and protection/deprotection strategies. Key steps include:
PEG chain elongation : Use ethylene oxide polymerization under anhydrous conditions to achieve 12 ethylene glycol units .
Functional group introduction : Coupling the hydroxyl (-OH) and tert-butyl-protected carboxylate (-COOtBu) groups via esterification or amidation reactions .
Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate the product from unreacted reagents.
Characterization :
- NMR spectroscopy : Confirm PEG chain length (integration of ethylene oxide protons) and functional group presence (e.g., tert-butyl protons at δ 1.4 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., MALDI-TOF for PEG polydispersity analysis) .
- HPLC : Assess purity using reverse-phase columns with UV detection at 220 nm .
Q. How does this compound enhance drug delivery systems compared to shorter PEG chains?
- Methodological Answer : The 12-unit PEG chain balances hydrophilicity and steric shielding:
- Solubility : Longer PEG chains (e.g., PEG12 vs. PEG4) improve aqueous solubility of hydrophobic drug payloads by 3–5×, critical for intravenous formulations .
- Pharmacokinetics : PEG12 reduces renal clearance rates by 40–60% compared to PEG4, extending circulation half-life .
- Experimental validation : Use dynamic light scattering (DLS) to measure hydrodynamic radius and confirm reduced protein adsorption in serum stability assays .
Advanced Research Questions
Q. How can researchers optimize this compound for site-specific biomolecule conjugation while minimizing hydrolysis of the tert-butyl ester?
- Methodological Answer :
- Protection strategy : Use mild acidic conditions (e.g., 10% TFA in DCM) for selective deprotection of -COOtBu without cleaving PEG ether bonds .
- Conjugation efficiency : Monitor reaction progress via FT-IR (disappearance of ester carbonyl peak at 1720 cm⁻¹) and quantify free carboxylates using pH titration .
- Data contradiction resolution : If unexpected hydrolysis occurs, verify solvent purity (e.g., trace water in DMF accelerates ester degradation) using Karl Fischer titration .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Systematic solubility screening : Use a Hansen solubility parameter (HSP) matrix with solvents like water, THF, and DMSO. Record solubility thresholds at 25°C and 50°C .
- Confounding factors :
Q. How do researchers evaluate the stability of this compound under physiological conditions for in vivo applications?
- Methodological Answer :
- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 1–4 weeks. Analyze degradation products via LC-MS to identify hydrolysis or oxidation byproducts .
- Controlled variable testing :
- pH dependency : Compare stability at pH 5.0 (lysosomal) vs. pH 7.4 (bloodstream) using fluorometric assays .
- Oxidative stress : Introduce H₂O₂ (0.1–1 mM) to simulate macrophage-mediated degradation and track PEG chain cleavage via GPC .
Data Management & Reproducibility
Q. What strategies ensure reproducible synthesis and characterization of this compound across labs?
- Methodological Answer :
- Standardized protocols : Adopt IUPAC guidelines for PEG molecular weight reporting and polydispersity indices (PDI < 1.05) .
- Data sharing : Use platforms like Zenodo to publish raw NMR/MS files and experimental logs, enabling cross-lab validation .
- Contradiction analysis : If PEG chain length varies, audit ethylene oxide feed ratios and reaction temperature profiles using process analytical technology (PAT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
